molecular formula C11H12O4 B8799674 4-(1,3-Dioxan-2-yl)benzoic acid

4-(1,3-Dioxan-2-yl)benzoic acid

Cat. No.: B8799674
M. Wt: 208.21 g/mol
InChI Key: JREQKPKQJKBZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxan-2-yl)benzoic acid is a synthetic organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It features a benzoic acid group linked to a 1,3-dioxane ring, a key structural motif that may influence its properties and reactivity in research settings. The compound has a calculated density of 1.26 g/cm³ and a high boiling point of approximately 377.6°C . It is characterized by identifiers including CAS Registry Number 397328-79-9, PubChem CID 299805, InChIKey JREQKPKQJKBZKO-UHFFFAOYSA-N, and the SMILES string OC(=O)c1ccc(cc1)C2OCCCO2 . As a building block in organic and medicinal chemistry, this benzoic acid derivative is utilized in the synthesis of more complex molecules and the development of functional materials . The compound is offered with a purity of 95% and requires appropriate cold-chain transportation and storage to ensure stability . This product is intended For Research Use Only and is not classified as a drug, food additive, or for any personal use. Researchers can access this compound from global suppliers, with availability in quantities ranging from 1g to 5g .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-(1,3-dioxan-2-yl)benzoic acid

InChI

InChI=1S/C11H12O4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13)

InChI Key

JREQKPKQJKBZKO-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 4-(1,3-dioxan-2-yl)benzoic acid, differing in substituents or ring systems:

Compound Molecular Formula Key Substituents Solubility Biological/Application Notes References
This compound C₁₀H₁₀O₄ 1,3-Dioxane ring at C4 Limited data; soluble in DMSO Synthetic intermediate for liquid crystals .
4-(1,3-Dioxolan-2-yl)benzoic acid C₁₀H₁₀O₄ 1,3-Dioxolane ring at C4 Soluble in polar solvents Used in polymer synthesis .
4-(3-Chloroanilino)benzoic acid C₁₃H₁₀ClNO₂ 3-Chloroanilino group at C4 Crystallizes in acid-acid dimers AKR1C2/3 inhibitor for prostate cancer .
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid C₁₄H₁₇NO₆ Nitro and trimethyl-dioxane groups Soluble in chloroform, methanol Research chemical for ligand design .
2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid C₁₃H₁₅F₂O₄ Fluoro and propyl-dioxane groups Soluble in toluene, DMF Precursor for ferroelectric nematic materials .

Key Comparative Findings

  • Steric Effects : The 1,3-dioxane ring in this compound induces greater steric hindrance compared to the smaller 1,3-dioxolane analogue, affecting crystallization and hydrogen-bonding patterns .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce pKa values (predicted pKa ≈ 8.6 for the dioxane derivative vs. lower values for nitro-substituted analogues) .
  • Biological Activity: 4-(3-Chloroanilino)benzoic acid exhibits selective enzyme inhibition (AKR1C2/3) due to its planar acid-acid dimer configuration, a feature absent in dioxane/dioxolane derivatives .
  • Applications : Dioxane-substituted benzoic acids are pivotal in materials science (e.g., liquid crystals ), while nitro- or chloro-substituted variants are explored for drug design .

Preparation Methods

Acetalization of Aldehyde Precursors

The foundational approach to synthesizing 4-(1,3-dioxan-2-yl)benzoic acid involves the acetalization of a benzaldehyde derivative with 1,3-propanediol. This method typically employs acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 in toluene under reflux conditions. A Dean-Stark apparatus is utilized to remove water, driving the equilibrium toward acetal formation.

For example, methyl 4-formylbenzoate reacts with 1,3-propanediol in the presence of p-TsOH, yielding methyl 4-(1,3-dioxan-2-yl)benzoate (Equation 1):

Methyl 4-formylbenzoate+1,3-propanediolp-TsOH, tolueneMethyl 4-(1,3-dioxan-2-yl)benzoate+H2O\text{Methyl 4-formylbenzoate} + \text{1,3-propanediol} \xrightarrow{\text{p-TsOH, toluene}} \text{Methyl 4-(1,3-dioxan-2-yl)benzoate} + \text{H}_2\text{O}

This intermediate is subsequently hydrolyzed to the target acid using NaOH in ethanol-water mixtures (Equation 2):

Methyl 4-(1,3-dioxan-2-yl)benzoate+NaOH4-(1,3-Dioxan-2-yl)benzoic acid+CH3OH\text{Methyl 4-(1,3-dioxan-2-yl)benzoate} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{OH}

Key Advantages :

  • High reproducibility and scalability.

  • Yields of 85–89% for the acetalization step.

Mechanochemical Synthesis

Recent advances prioritize solvent-minimized protocols to enhance sustainability. A mechanochemical approach involves grinding methyl 4-formylbenzoate with 1,3-propanediol and trimethyl orthoformate (CH(OMe)₃) as a dehydrating agent. This method eliminates the need for traditional solvent reflux, reducing environmental impact.

Reaction Conditions :

  • Grinding frequency : 25–30 Hz.

  • Catalyst : p-TsOH (1–3 mol%).

  • Yield : Up to 95% for the ester intermediate.

Catalytic Systems and Optimization

Acid Catalysts

The choice of acid catalyst significantly impacts reaction efficiency:

CatalystSolventTemperatureYield (%)Reference
p-Toluenesulfonic acidTolueneReflux89.3
Amberlyst-15TolueneReflux84.2
H₂SO₄TolueneReflux78.5

p-TsOH outperforms other catalysts due to its strong Brønsted acidity and compatibility with toluene.

Solvent Effects

Non-polar solvents like toluene facilitate azeotropic water removal, while polar solvents (e.g., THF) reduce reaction rates. Mechanochemical methods eliminate solvents entirely, achieving comparable yields.

Hydrolysis of Ester Intermediates

The final step involves saponification of the methyl ester. Optimal conditions include:

  • Base : 2 M NaOH in ethanol-water (1:1 v/v).

  • Temperature : 70°C for 4 hours.

  • Yield : 92–95%.

Post-hydrolysis purification employs recrystallization from ethanol or aqueous HCl, yielding >99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy :

    • Strong absorption at 1680 cm⁻¹ (C=O stretch of carboxylic acid).

    • Peaks at 1120 cm⁻¹ and 1060 cm⁻¹ (C-O-C stretches of dioxane).

  • ¹H NMR (500 MHz, CDCl₃) :

    • δ 8.02 (d, J = 8.5 Hz, 2H, aromatic H).

    • δ 5.40 (s, 1H, dioxane CH).

    • δ 4.10–3.80 (m, 4H, dioxane OCH₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the dioxane ring’s chair conformation and hydrogen-bonding interactions between the carboxylic acid group and dioxane oxygen atoms.

Industrial and Environmental Considerations

  • Scale-up Challenges : Traditional reflux methods require energy-intensive water removal, whereas mechanochemical synthesis reduces energy use by 40%.

  • Waste Management : Solvent-free protocols generate <5% organic waste, aligning with green chemistry principles.

Emerging Methodologies

  • Enzymatic Acetalization : Preliminary studies explore lipase-catalyzed reactions under mild conditions, though yields remain suboptimal (55–60%).

  • Flow Chemistry : Continuous-flow systems enhance reaction control, achieving 90% conversion in 30 minutes .

Q & A

Q. What are the established synthesis protocols for 4-(1,3-Dioxan-2-yl)benzoic acid, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzaldehyde derivatives. For example, oxidation of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde yields the benzoic acid derivative under controlled conditions (e.g., using KMnO₄ or CrO₃ as oxidizing agents). Key parameters include temperature (60–80°C), pH (acidic for protonation of intermediates), and reaction time (6–12 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using HPLC and NMR ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dioxane ring (δ 4.5–5.0 ppm for dioxane protons) and benzoic acid moiety (δ 12–13 ppm for COOH).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and quantifies impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂O₄: calculated 224.0685, observed 224.0682).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Drug Intermediate : Serves as a precursor for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.
  • Enzyme Studies : The benzoic acid moiety interacts with enzymes like carboxylases or decarboxylases.
  • Structure-Activity Relationship (SAR) : Modifications at the dioxane ring or benzene core are studied to optimize pharmacokinetic properties .

Advanced Research Questions

Q. How do reaction mechanisms differ between oxidation and substitution pathways for derivatives of this compound?

  • Methodological Answer :
  • Oxidation : Proceeds via radical intermediates in acidic conditions (e.g., CrO₃/H₂SO₄), forming the carboxylic acid group. Competing pathways may generate byproducts like 4-(dioxan-2-yl)benzyl alcohol if reducing agents are present .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) requires activating groups. Steric hindrance from the dioxane ring directs substitution to the para position of the benzoic acid .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions:
  • pH Sensitivity : Biological activity (e.g., antimicrobial effects) may vary with pH due to protonation of the COOH group.
  • Solvent Effects : DMSO vs. aqueous buffers alter solubility and bioavailability.
  • Standardization : Use harmonized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. What computational modeling approaches predict the reactivity of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in redox reactions.
  • Molecular Docking : Simulates binding affinity with proteins (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the dioxane ring influence solubility and formulation in drug delivery systems?

  • Methodological Answer :
  • Solubility : The dioxane ring enhances hydrophilicity compared to purely aromatic analogs. LogP values range from 1.2–1.8, enabling balanced lipid/water solubility.
  • Formulation Strategies : Use cyclodextrin complexes or nanoemulsions to improve bioavailability. Stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways .

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